13-Hydroxylupanine

Catalog No.
S530175
CAS No.
15358-48-2
M.F
C15H24N2O2
M. Wt
264.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-Hydroxylupanine

CAS Number

15358-48-2

Product Name

13-Hydroxylupanine

IUPAC Name

(1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

InChI

InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12-,13+,14-/m0/s1

InChI Key

JVYKIBAJVKEZSQ-YHQUGGNUSA-N

SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O

solubility

Soluble in DMSO

Synonyms

Hydroxylupanine; Alkaloid C 2, from Cadia purpurea; 4-25-00-00082 (Beilstein Handbook Reference); (+)-13-Hydroxylupanine; BRN 0087896; BRN0087896; BRN-0087896; Jamaidine; Lupanine, hydroxy- (6CI); Oxylupanine;

Canonical SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O

Isomeric SMILES

C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O

The exact mass of the compound Hydroxylupanine is 264.1838 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70827. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

13-Hydroxylupanine (CAS 15358-48-2) is a major tetracyclic quinolizidine alkaloid (QA) predominantly isolated from Lupinus species. Structurally, it is defined by a lupanine core featuring a critical hydroxyl group at the C-13 position. In industrial and analytical procurement, it is primarily sourced as a high-purity reference standard for food safety compliance—specifically to quantify lupin alkaloid toxicity—and as an obligatory biochemical precursor for the semi-synthesis of QA esters. Its distinct polarity, mass spectrometric fragmentation profile, and functionalizable hydroxyl moiety make it a non-negotiable material for both regulatory testing workflows and advanced alkaloid derivatization [1].

Substituting 13-hydroxylupanine with its non-hydroxylated analog, lupanine, or the benchmark QA, sparteine, critically compromises both chemical synthesis and analytical accuracy. Chemically, lupanine lacks the C-13 hydroxyl moiety, rendering it completely inert in esterification pathways required to produce high-value derivatives like 13-tigloyloxylupanine. Analytically, relying on lupanine as a universal calibration proxy for total alkaloid content leads to significant quantification errors due to distinct ionization efficiencies, detection limits, and retention times in LC-MS/MS workflows. Consequently, utilizing generic QA substitutes in place of the exact 13-hydroxylupanine standard guarantees failure in targeted acyltransferase assays and invalidates regulatory food safety reporting [1].

Obligatory Precursor for C-13 Esterified Quinolizidine Alkaloids

13-Hydroxylupanine serves as the direct and specific substrate for acyltransferase enzymes, such as tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase, which catalyze the formation of esterified QAs. In comparative enzymatic studies, the apparent Michaelis constant (Km) for 13-hydroxylupanine is highly specific at 18 μM. In contrast, lupanine lacks the C-13 hydroxyl group and shows zero acylation activity. Furthermore, other hydroxylated analogs like lupinine or 4-hydroxylupanine are also rejected by the transferase, confirming the strict structural requirement for the C-13 hydroxyl moiety[1].

Evidence DimensionEnzymatic acylation activity (Km)
Target Compound Data13-Hydroxylupanine: Km = 18 μM (active substrate)
Comparator Or BaselineLupanine / Lupinine: No acylation activity
Quantified Difference100% loss of reactivity in non-C13-hydroxylated comparators
ConditionsTigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase assay at pH 7-8, 30°C

Procurement of 13-hydroxylupanine is strictly required for the semi-synthesis of QA esters or the characterization of lupin acyltransferases, as lupanine cannot serve as a substitute.

Distinct Mass Spectrometry Transitions for Multiplexed Assays

In UPLC-MS/MS method development for quinolizidine alkaloids, 13-hydroxylupanine requires specific Multiple Reaction Monitoring (MRM) optimization that cannot be substituted by lupanine. 13-Hydroxylupanine yields a precursor ion of m/z 265.2, whereas lupanine yields a precursor of m/z 249.2. Furthermore, their chromatographic retention behavior differs significantly due to the added polarity of the C-13 hydroxyl group. Utilizing lupanine as an internal standard or proxy for 13-hydroxylupanine leads to misidentification and peak integration failures in complex matrices [1].

Evidence DimensionUPLC-MS/MS Precursor Ion (m/z) and Polarity
Target Compound Data13-Hydroxylupanine: m/z 265.2 (higher polarity)
Comparator Or BaselineLupanine: m/z 249.2 (lower polarity)
Quantified Difference16 Da mass shift and distinct MRM fragmentation pathways
ConditionsElectrospray ionization (ESI) in positive mode during UPLC-MS/MS

Analytical chemists must procure 13-hydroxylupanine to establish accurate MRM transitions and retention times, as lupanine's mass and polarity are fundamentally different.

Analytical Sensitivity and Calibration for Food Safety Compliance

Regulatory limits for lupin alkaloids in food (e.g., 200 mg/kg set by FSANZ) necessitate exact quantification of individual QAs. In UPLC-MS/MS validation studies, 13-hydroxylupanine demonstrates distinct analytical sensitivity compared to lupanine. The Limit of Detection (LOD) for 13-hydroxylupanine is 2.239 μg/L, while lupanine exhibits a higher LOD of 4.323 μg/L. Relying on lupanine to estimate 13-hydroxylupanine concentrations via generic calibration curves results in inaccurate total alkaloid reporting due to these differing ionization and detection thresholds [1].

Evidence DimensionUPLC-MS/MS Limit of Detection (LOD)
Target Compound Data13-Hydroxylupanine: LOD = 2.239 μg/L
Comparator Or BaselineLupanine: LOD = 4.323 μg/L
Quantified Difference13-Hydroxylupanine exhibits an approximately 48% lower detection threshold than lupanine
ConditionsUPLC-MS/MS analysis of Lupinus extracts and processed foods

Analytical laboratories must procure the exact 13-hydroxylupanine standard to ensure precise peak identification and regulatory compliance, avoiding the quantification errors inherent in lupanine-only calibrations.

Food Safety and Regulatory Testing Workflows

Due to its distinct UPLC-MS/MS precursor ion (m/z 265.2) and specific LOD (2.239 μg/L), 13-hydroxylupanine is an essential analytical reference standard. It is required to accurately quantify total quinolizidine alkaloid content in lupin-based foods, ensuring compliance with the 200 mg/kg maximum limit set by international food safety authorities [1].

Semi-Synthetic Production of Quinolizidine Alkaloid Esters

Because lupanine is chemically inert at the C-13 position, 13-hydroxylupanine is the obligatory precursor for the chemical or enzymatic synthesis of high-value QA esters, such as 13-tigloyloxylupanine. It serves as the direct substrate in acyltransferase assays and derivatization protocols [2].

Pharmacological and Toxicological Risk Assessment

Given its distinct structural and polarity profile compared to lupanine and sparteine, 13-hydroxylupanine is procured for targeted in vivo and in vitro toxicological assays. It is used to establish precise receptor binding profiles and LD50 values, distinguishing its specific biological effects from more toxic analogs in safety modeling [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

264.183778013 g/mol

Monoisotopic Mass

264.183778013 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

320ZHE5W55

Related CAS

6809-89-8 (hydrochloride)

Wikipedia

13-hydroxylupanine

Dates

Last modified: 08-15-2023
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13: Petterson DS, Greirson BN, Allen DG, Harris DJ, Power BM, Dusci LJ, Ilett KF. Disposition of lupanine and 13-hydroxylupanine in man. Xenobiotica. 1994 Sep;24(9):933-41. PubMed PMID: 7810174.
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